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Compound of Interest

Compound Name: (Rac)-Lartesertib

Cat. No.: B10831599

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical
investigations into the use of (Rac)-Lartesertib, a potent and selective oral inhibitor of Ataxia-
Telangiectasia Mutated (ATM) kinase, as a radiosensitizing agent. The information is intended
to guide further research and development of this combination therapy.

Introduction

Radiotherapy is a cornerstone of cancer treatment that induces DNA double-strand breaks
(DSBs) in tumor cells, leading to their demise.[1] However, cancer cells can develop resistance
by activating DNA damage response (DDR) pathways to repair this damage.[2] The ATM
kinase is a critical protein that orchestrates the cellular response to DSBs.[3] Lartesertib (also
known as M3541) is an orally administered, selective inhibitor of ATM.[4][5] By blocking ATM,
Lartesertib is hypothesized to suppress the repair of radiation-induced DSBs, thereby
enhancing the therapeutic effect of radiotherapy.[2][6] Preclinical studies have demonstrated
that Lartesertib can sensitize various cancer cell lines to radiation in a dose-dependent manner
and shows significant antitumor responses in combination with radiation in animal models.[2][6]

Mechanism of Action and Signaling Pathway

Upon induction of DNA double-strand breaks by ionizing radiation, the MRE11-RAD50-NBS1
(MRN) complex recruits and activates ATM. Activated ATM then phosphorylates a multitude of
downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Key downstream
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effectors include checkpoint kinase 2 (CHK2) and p53.[2][3] Inhibition of ATM by Lartesertib
prevents this signaling cascade, leading to impaired DNA repair and cell cycle checkpoint
control, ultimately resulting in increased sensitivity of cancer cells to radiotherapy.[6]
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Diagram 1: Lartesertib Inhibition of the ATM Signaling Pathway.

Preclinical Studies

Preclinical investigations have provided a strong rationale for combining Lartesertib with
radiotherapy. Both in vitro and in vivo models have demonstrated the radiosensitizing effects of
this ATM inhibitor.

In Vitro Data Summary

Lartesertib has been shown to enhance the sensitivity of a diverse range of cancer cell lines to
ionizing radiation in a dose-dependent manner.[2]
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In Vivo Data Summary

Animal models have corroborated the findings from cell-based assays, showing enhanced

tumor growth inhibition with the combination therapy.
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Experimental Protocols

This protocol outlines a general procedure for assessing the radiosensitizing effect of

Lartesertib on cancer cells.
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Cell Culture: Culture the desired cancer cell line (e.g., FaDu) in appropriate media and
conditions.

Drug Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the
cells with varying concentrations of Lartesertib or vehicle control for a predetermined time
(e.g., 2-4 hours) prior to irradiation.

Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a
calibrated radiation source.

Colony Formation: After irradiation, remove the drug-containing medium, wash the cells, and
add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the
number of colonies containing at least 50 cells.

Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data
as a dose-response curve to determine the sensitizer enhancement ratio.

This protocol describes a general workflow for evaluating the efficacy of Lartesertib and

radiotherapy in a mouse xenograft model.

Tumor Implantation: Subcutaneously inject cancer cells (e.g., FaDu) into the flank of
immunodeficient mice.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mma3).

Randomization: Randomize mice into treatment groups: vehicle control, Lartesertib alone,
radiotherapy alone, and Lartesertib plus radiotherapy.

Treatment Administration:
o Administer Lartesertib orally at the predetermined dose and schedule.

o Deliver a clinically relevant radiation dose to the tumors. The timing of drug administration
relative to irradiation should be optimized.
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e Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per
week).

e Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a
specified duration. Euthanize mice and excise tumors for further analysis (e.qg.,
pharmacodynamic markers).

o Data Analysis: Plot tumor growth curves for each treatment group and perform statistical
analysis to compare the efficacy of the combination therapy to monotherapies.
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Diagram 2: Preclinical Experimental Workflow.

Clinical Studies

A phase | clinical trial has evaluated the combination of Lartesertib (M3541) with palliative

radiotherapy in patients with solid tumors.

Phase I Clinical Trial (NCT03225105) Summary

This dose-escalation study aimed to determine the safety, tolerability, pharmacokinetics (PK),

and antitumor activity of M3541 combined with fractionated palliative radiotherapy.[4][5][7][8]

Parameter

Details

Trial Identifier

NCT03225105

Patient Population

Patients with solid tumors with malignant lesions

likely to benefit from palliative radiotherapy.[7]

Treatment Regimen

Palliative radiotherapy (30 Gy in 10 fractions)
with escalating doses of M3541 (50-300 mg)
administered on the days of radiotherapy
fractions.[4][5][8]

Primary Objectives

To evaluate the maximum-tolerated dose (MTD)
and recommended phase Il dose (RP2D).[4][5]

[8]

Doses of M3541 up to 300 mg per fraction day
were well tolerated.[4][8] One patient
experienced dose-limiting toxicities (urinary tract
infection, febrile neutropenia).[4][5][8] The MTD

Key Findings )
and RP2D could not be established as the study
was closed early due to a non-optimal PK profile
and lack of a dose-response relationship.[4][5]
[8]
) o Three out of fifteen patients (20.0%) had a
Antitumor Activity

confirmed complete or partial response.[4][5][8]
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Clinical Trial Protocol Outline

This is a generalized outline based on the design of the NCT03225105 study.
» Patient Screening and Enrollment:

o Inclusion criteria: Patients with solid tumors requiring palliative radiotherapy, ECOG
performance status < 2, life expectancy = 3 months, and adequate organ function.[7]

o Exclusion criteria: Increased risk for radiation toxicities (e.g., collagen vascular disease).[7]
o Dose Escalation Design:

o A Bayesian 2-parameter logistic regression model with overdose control was used to
guide dose escalation.[4][5][8]

o Cohorts of patients received escalating doses of Lartesertib (50, 100, 200, 300 mg) on the
days of radiotherapy.

o Treatment and Monitoring:
o Patients received 30 Gy of radiotherapy in 10 fractions.
o Lartesertib was administered orally on the days of radiation treatment.

o Patients were monitored for adverse events, and dose-limiting toxicities (DLTs) were
assessed.

e Pharmacokinetic and Pharmacodynamic Analysis:
o Plasma samples were collected to determine the pharmacokinetic profile of Lartesertib.
o Pharmacodynamic markers (e.g., phosphorylated vs. total ATM) were assessed.[4][8]

o Efficacy Assessment:

o Tumor response was evaluated using standard imaging criteria.
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Diagram 3: Clinical Trial Workflow for Lartesertib and Radiotherapy.

Conclusion

The combination of the ATM inhibitor Lartesertib with radiotherapy represents a promising
strategy to overcome radioresistance in cancer cells. Preclinical data strongly support a
synergistic effect, leading to enhanced tumor cell killing. While the initial phase | clinical trial did
not establish a recommended phase Il dose due to pharmacokinetic challenges, it
demonstrated that the combination was generally well-tolerated and showed signs of antitumor
activity. Further investigation, potentially with optimized dosing schedules or in combination
with other DNA damage response inhibitors, is warranted to fully elucidate the clinical potential
of Lartesertib as a radiosensitizer.[2][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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